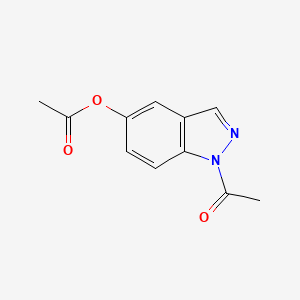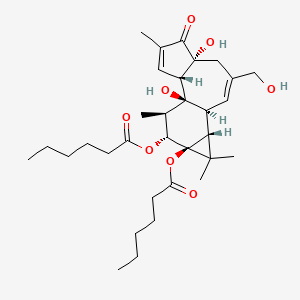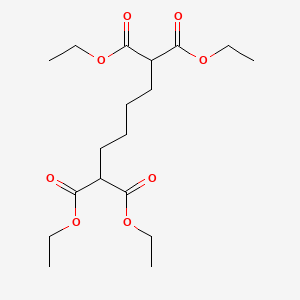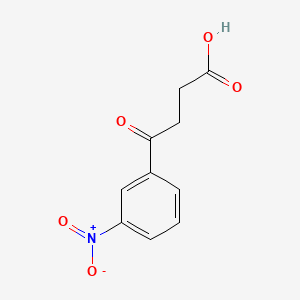
2-(4-Methoxyphenyl)-1,3-dithiane
Overview
Description
2-(4-Methoxyphenyl)-1,3-dithiane, also known as 4-MPD, is an organic compound belonging to the class of dithianes. It is a colorless solid that is soluble in polar organic solvents and is used in organic synthesis. 4-MPD has been studied extensively for its potential applications in pharmaceuticals, agrochemicals, and other fields of research.
Scientific Research Applications
Synthesis and Conformational Analysis
2-(4-Methoxyphenyl)-1,3-dithiane has been synthesized and analyzed for its molecular structure and conformation. The research focused on the nuclear magnetic resonance spectroscopic investigation and X-ray crystallographic investigation, revealing the compound's conformation and crystal structure. These analyses are essential for understanding the chemical and physical properties of the compound, which can be applied in further chemical syntheses and material science studies (Pinto et al., 1986).
Metallation and Coupling Reactions
Research into the room-temperature metallation of 2-substituted 1,3-dithiane derivatives, including those related to this compound, has shown their potential in forming coupling products in satisfactory yields. These reactions are significant in organic synthesis, particularly in forming complex molecules for pharmaceuticals and advanced materials (Ide & Nakata, 1999).
Applications in Polymerization
The compound has been used in creating a difunctional organolithium initiator for the polymerization of 1,3-butadiene. This application is crucial in the field of polymer chemistry, as it allows for the production of polybutadienes with controlled molecular weights and properties (Sanderson et al., 1994).
Role in Organic and Organometallic Syntheses
Lawesson's reagent, closely related to this compound, is used extensively in organic and organometallic syntheses. This includes thionations of carbonyl-containing compounds and syntheses of novel organometallic compounds, demonstrating the compound's versatility in synthetic chemistry (Jesberger et al., 2003).
In Analytical Chemistry
A PVC membrane electrode for copper ion based on 2-(4-methoxy phenyl)-1,3-dithiane as ionophore has been developed, showing its application in analytical chemistry. This electrode exhibits high selectivity and a short response time, useful in environmental monitoring and industrial process control (Abbaspour & Kamyabi, 2002).
properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEZXIFHJBJBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179331 | |
| Record name | m-Dithiane, 2-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24588-72-5 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-dithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24588-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Dithiane, 2-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024588725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Dithiane, 2-(p-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)





![4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1606944.png)






